Polybenzimidazole

Übersicht

Beschreibung

Polybenzimidazole (PBI) is a type of synthetic polymer that has gained significant attention in various industries due to its unique and robust set of properties . It is a high-performance thermoplastic polymer characterized by an imidazole ring, making it exceptionally stable and resistant to heat, chemicals, and wear . It does not exhibit a melting point, has exceptional thermal and chemical stability, and does not readily ignite .

Synthesis Analysis

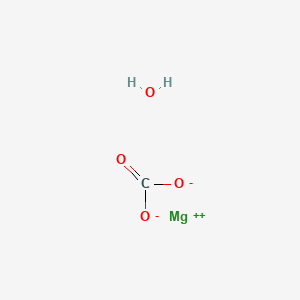

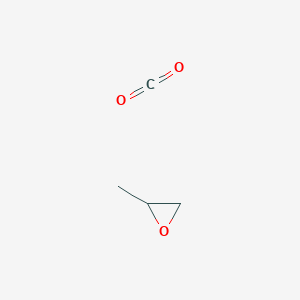

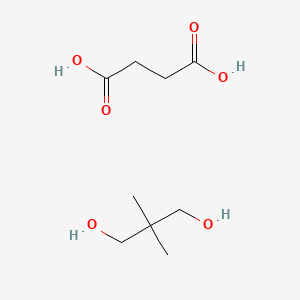

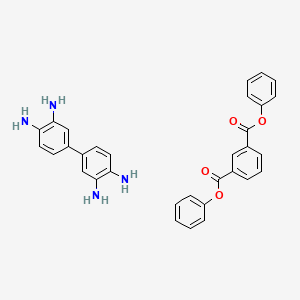

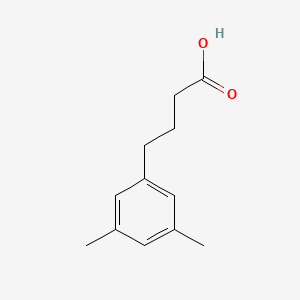

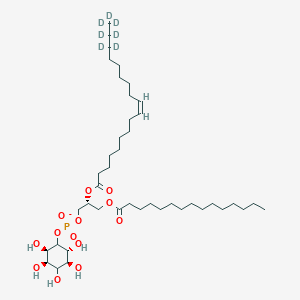

PBI is synthesized via the polymerization of diphenyl isophthalate and 3,3′-diaminobenzidine . This chemical reaction results in the formation of a polymeric structure that consists of repeating benzimidazole units . The advantages and limitations of different synthetic procedures and pathways are analyzed, with focus on homogeneous solution polymerization .

Molecular Structure Analysis

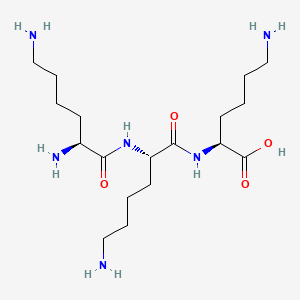

The structure of PBI consists of an aromatic imidazole ring linked by a methylene bridge . This rigid, planar structure imparts the polymer with outstanding thermal and chemical stability . The structure of PBI has been confirmed using various characterization techniques such as FT-IR, 1H-NMR, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .

Chemical Reactions Analysis

Thermogravimetric analysis on PBI samples was carried out at different heating rates, and the obtained TG data were elaborated to evaluate the activation energy of PBI . The thermokinetics results for PBI show an improvement in thermal stability due to the addition of nano-ZrO2 .

Physical And Chemical Properties Analysis

PBI has an extraordinarily high thermal decomposition temperature (>500°C) and retains its mechanical integrity at high temperatures . It doesn’t melt under practical conditions, a property quite rare for polymers . PBI exhibits excellent resistance to a wide range of harsh chemicals, including strong acids and alkalis . It remains virtually unaffected even when exposed to these chemicals over extended periods . Thanks to its strong molecular structure, PBI has remarkable wear and abrasion resistance .

Wissenschaftliche Forschungsanwendungen

Radiation-Resistant Material for Space Applications

Polybenzimidazole (PBI) has emerged as a high-performance polymer, showing excellent thermal and mechanical properties. Its chemical structure makes it a suitable candidate for high-temperature radiation-resistant materials, particularly in space environments. Studies have revealed that PBI maintains its thermal stability even after exposure to high-energy radiation, such as gamma and electron radiation, making it a strong candidate for use in challenging space environments (Iqbal, Bhowmik, & Benedictus, 2016).

Water Purification Membranes

PBI is recognized for its chemical resistance, thermal, and mechanical stabilities. However, its hydrophobicity and neutral surface charge at neutral pH levels were limitations in water purification applications. Recent advancements have involved surface functionalization of PBI membranes, enhancing their hydrophilicity and surface charge, making them more suitable for forward osmosis in water purification (Flanagan & Escobar, 2013).

Alkaline Water Electrolysis

PBI's high hygroscopic nature and its ability to be doped with aqueous KOH make it an interesting electrolyte material for alkaline water electrolysis. Membranes based on PBI show high ion conductivity, combined with low gas permeability, thus finding use in electrolysis processes. However, limitations in hydrolytic stability have been observed, necessitating further research (Aili et al., 2013).

Fuel Cells

PBI membranes have been modified to improve chemical stability and mechanical strength for use in fuel cells. These enhancements allow the membranes to be doped at higher acid levels, thus achieving higher proton conductivity and potential increased durability in fuel cell applications (Li et al., 2007).

Polymer Nanocomposites

PBI is a heat-resistant, mechanically robust, and chemically resistant polymer. Its incorporation into nanocomposites has led to extensive research, particularly in applications like supercapacitors, gas separation, strengthened materials, and fuel cells. The design of PBI/nanocarbon-based architectures has been crucial in tailoring the overall performance of these nanocomposites for advanced technical applications (Kausar, 2019).

Wirkmechanismus

Target of Action

Polybenzimidazole (PBI) is a high-performance polymer that primarily targets various industrial applications due to its exceptional thermal stability, flame retardance, and oxidative resistance . It’s used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations .

Mode of Action

PBI interacts with its targets through its unique chemistry, a polymeric secondary amine, as well as its thermal and chemical stability . It’s synthesized by a two-stage melt-solid polycondensation reaction . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .

Biochemical Pathways

The biochemical pathways of PBI involve the synthesis from aromatic bis-o-diamines and dicarboxylates . The amphoteric nature of benzimidazole groups in PBI allows for the formation of cationic or anionic ionenes depending on the pH . In the presence of protic acids, such as phosphoric acid, cationic ionenes in the form of protic polybenzimidazoliums are obtained, which dramatically changes the physicochemical properties of the material .

Pharmacokinetics

PBI exhibits remarkable thermal stability with a negligible weight loss (<5%) up to 570 °C . It’s a thermoplastic polymer with a Tg of 435°C .

Result of Action

The result of PBI’s action is the creation of materials with exceptional thermal and chemical stability. For instance, PBI hollow fiber membranes (HFMs) exhibit outstanding permselectivity and productivity, exceeding the 2008 Robeson’s upper bound for H2/CO2 separation at elevated temperatures (>200 °C) .

Action Environment

The action of PBI is influenced by environmental factors such as temperature, pH, and the presence of protic acids .

Safety and Hazards

Zukünftige Richtungen

After approximately 15 years of development, PBI chemistries and the concomitant manufacturing processes have evolved to produce commercially available membrane electrode assemblies (MEAs) . PBI MEAs can operate reliably without complex water humidification hardware and are able to run at elevated temperatures of 120–180 °C due to the physical and chemical robustness of PBI membranes . These higher temperatures improve the electrode kinetics and conductivity of the MEAs, simplify the water and thermal management of the systems, and significantly increase their tolerance to fuel impurities .

Biochemische Analyse

Biochemical Properties

Polybenzimidazole is known for its exceptional thermal and chemical stability . It does not readily ignite and does not exhibit a melting point . The amphoteric nature of benzimidazole groups further enriches the chemistry of polybenzimidazoles, as cationic or anionic ionenes are obtained depending on the pH .

Cellular Effects

This compound has been applied as a membrane in fuel cells . It has been used in the fabrication of hollow fiber membranes (HFMs) employed in liquid and gas separations . Some of its membranes have achieved industrial requirements under extremely harsh process environments due to its structural rigidity, robust mechanical stability, and outstanding chemical resistance .

Molecular Mechanism

This compound’s exceptional thermal and chemical stability is attributed to its unique molecular structure . It comprises nitrogen-containing heterocyclic units derived from isophthalic acid and 3,3′-diaminobenzidine . These building blocks are connected by imidazole linkages, granting the polymer its unique properties .

Temporal Effects in Laboratory Settings

This compound exhibits remarkable thermal stability with a negligible weight loss up to 570 °C . Its high glass transition temperature (Tg of 425–436 °C) and outstanding chemical and thermal stabilities make it suitable for applications in chemically challenging environments .

Transport and Distribution

This compound is used in the fabrication of membranes for fuel cells and other applications . It does not have a biological transport or distribution mechanism as it is not a biological molecule.

Eigenschaften

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWLRBIVHNDGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

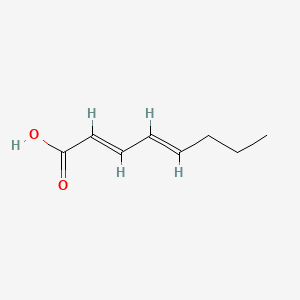

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25928-81-8 | |

| Details | Compound: 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25928-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25928-81-8 | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)

![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)